molecular formula C9H10N2OS B12818791 2-((Methoxymethyl)thio)-1H-benzo[d]imidazole

2-((Methoxymethyl)thio)-1H-benzo[d]imidazole

Cat. No.: B12818791
M. Wt: 194.26 g/mol
InChI Key: HAJFYQAWOYHPOO-UHFFFAOYSA-N
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Description

2-((Methoxymethyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core with a methoxymethylthio substituent Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methoxymethyl)thio)-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available benzimidazole.

    Thioether Formation: The benzimidazole is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the methoxymethylthio derivative.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-((Methoxymethyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methoxymethylthio group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzimidazole derivatives without the methoxymethylthio group.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Methoxymethyl)thio)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-((Methoxymethyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

    Pathways: It may interfere with cellular pathways involved in cell division and growth, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzimidazole: Lacks the methoxymethyl group, making it less soluble in organic solvents.

    2-(Methylthio)benzimidazole: Similar structure but without the methoxy group, affecting its reactivity and biological activity.

    2-(Ethoxymethylthio)benzimidazole: Contains an ethoxy group instead of a methoxy group, influencing its chemical properties.

Uniqueness

2-((Methoxymethyl)thio)-1H-benzo[d]imidazole is unique due to the presence of the methoxymethylthio group, which enhances its solubility and reactivity compared to other benzimidazole derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-(methoxymethylsulfanyl)-1H-benzimidazole

InChI

InChI=1S/C9H10N2OS/c1-12-6-13-9-10-7-4-2-3-5-8(7)11-9/h2-5H,6H2,1H3,(H,10,11)

InChI Key

HAJFYQAWOYHPOO-UHFFFAOYSA-N

Canonical SMILES

COCSC1=NC2=CC=CC=C2N1

Origin of Product

United States

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